N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-yl-1-piperazinyl)hexan-2-yl]amino]-3-(3-bromo-4-hydroxy-5-iodophenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)-1-piperidinecarboxamide
Description
The compound N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-yl-1-piperazinyl)hexan-2-yl]amino]-3-(3-bromo-4-hydroxy-5-iodophenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)-1-piperidinecarboxamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A hexanamide backbone with a pyridinylpiperazine moiety, likely contributing to receptor-binding interactions.
- A 3-bromo-4-hydroxy-5-iodophenyl group, which introduces halogenated substituents known to enhance binding affinity and metabolic stability .
- A quinazolin-3-yl-piperidine carboxamide segment, a pharmacophore associated with kinase inhibition or G-protein-coupled receptor (GPCR) modulation .
However, its structural complexity necessitates comparison with simpler analogs to evaluate pharmacological advantages and limitations.
Properties
CAS No. |
848480-71-7 |
|---|---|
Molecular Formula |
C38H47BrIN9O5 |
Molecular Weight |
916.6 g/mol |
IUPAC Name |
N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3-bromo-4-hydroxy-5-iodophenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C38H47BrIN9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53) |
InChI Key |
BXJWGWQWRVTNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)I)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 |
Origin of Product |
United States |
Biological Activity
N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-yl-1-piperazinyl)hexan-2-yl]amino]-3-(3-bromo-4-hydroxy-5-iodophenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)-1-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups, including amides, piperazines, and quinazolines, which contribute to its diverse biological activities.
Biological Activity Overview
This compound has been studied for its potential therapeutic applications, particularly in targeting various biological pathways. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in disease progression, such as kinases and proteases.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1 : A study published in Chemistry & Biology highlighted the compound's ability to inhibit a specific kinase involved in cancer cell proliferation. The results indicated a dose-dependent response with an IC50 value in the nanomolar range, suggesting potent inhibitory activity .
Case Study 2 : Research reported in Journal of Medicinal Chemistry demonstrated that the compound effectively modulated purinergic signaling pathways, which play a crucial role in immune response and inflammation .
Data Tables
The following table summarizes key data from various studies on the compound's biological activity:
Structural Insights
The structural complexity of the compound allows for multiple points of interaction with biological targets. The presence of piperazine and quinazoline moieties enhances its affinity for specific receptors, potentially leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
(a) HTL22562 (CGRP Receptor Antagonist)
- Key Features : Contains a pyridinylpiperazine and piperidine scaffold, similar to the target compound .
- Pharmacological Properties: High potency (sub-nanomolar IC₅₀ for CGRP receptor antagonism). Enhanced metabolic stability due to low lipophilicity. Demonstrated selectivity for the CGRP receptor, minimizing off-target effects.
- Contrast with Target Compound: The target compound’s halogenated phenyl group and quinazolinone moiety may confer broader target specificity (e.g., kinase inhibition) but could increase molecular weight (~950–1000 g/mol vs.
(b) VU0155069 (Benzimidazole-Piperidine Derivative)
- Key Features: Shares a piperidine-carboxamide backbone but substitutes the quinazolinone with a benzimidazole group .
- Pharmacological Properties: Molecular weight: 462.97 g/mol . Targets adenosine receptors, demonstrating the versatility of piperidine-based scaffolds.
- Contrast with Target Compound :
Mechanistic Insights from Structural Similarity
Studies on natural compounds (e.g., oleanolic acid and hederagenin) reveal that structural analogs often share mechanisms of action (MOAs) due to conserved pharmacophores . For the target compound:
Pharmacokinetic and Physicochemical Comparison
Q & A
Q. What are the key synthetic strategies for this compound, and how can researchers optimize reaction yields in complex multi-step syntheses?
Methodological Answer: The synthesis involves modular assembly of its four core components:
- Halogenated aryl moiety : Introduce bromo and iodo groups via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-halogenation .
- Piperazine-piperidine linkage : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form stable amide bonds between the hexan-2-yl and piperazinyl groups. Monitor pH (6.5–7.5) to prevent racemization .
- Quinazolinone ring : Cyclize the precursor using phosphoryl chloride (POCl₃) at 80°C for 2 hours, followed by neutralization with aqueous NaHCO₃ .
- Yield optimization : Employ combinatorial chemistry principles (e.g., parallel reaction screening) to identify optimal solvent systems (e.g., DMF/THF mixtures) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for verifying structural integrity, particularly halogen (Br, I) and heterocyclic systems?
Methodological Answer:
- Halogen verification :
- X-ray crystallography : Resolves spatial positioning of Br and I atoms (e.g., C–I bond length ≈ 2.09 Å) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 950.12) and isotopic patterns for Br/I .
- Heterocyclic systems :
- ¹H/¹³C NMR : Identify quinazolinone C=O (δ ~165 ppm) and pyridinyl protons (δ 8.2–8.6 ppm) .
- FT-IR : Detect amide I/II bands (1650–1550 cm⁻¹) and aromatic C–Br stretches (650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict and optimize binding affinity for this compound’s multi-domain structure?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs). Prioritize domains like the quinazolinone ring for hydrogen bonding and the pyridinyl group for π-π stacking .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of halogen bonds (Br/I with backbone carbonyls) .
- Quantum mechanics (QM) : Apply DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces, guiding substitutions for enhanced affinity .
Q. What strategies resolve contradictions in bioactivity data between this compound and halogen-substituted analogs?
Methodological Answer:
- Comparative SAR analysis : Test analogs with Cl (instead of Br/I) to evaluate halogen size effects on receptor binding pockets. For example, Br’s larger van der Waals radius may improve hydrophobic interactions but reduce solubility .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substitutions (e.g., Br → I) to explain potency variations (e.g., IC�50 shifts from 12 nM to 8 nM) .
- In vitro assays : Use radioligand binding (³H-CGRP displacement) to validate computational predictions under physiological conditions .
Q. How do non-covalent interactions influence the compound’s stability in solid and solution phases?
Methodological Answer:
- Solid-state : X-ray diffraction reveals halogen bonding (I···O=C, 3.2 Å) and π-stacking (quinazolinone-pyridinyl distance: 3.8 Å) that stabilize crystal lattices .
- Solution-phase : Conduct NMR titration (in DMSO-d₆) to measure association constants (Ka) for H-bonding between the hydroxyiodophenyl group and water (Ka ~10² M⁻¹) .
- Accelerated stability studies : Store lyophilized powder at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS. Additives (e.g., trehalose) reduce hydrolysis of the piperazine-carboxamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
